Product packaging for Norcocaine(Cat. No.:CAS No. 18717-72-1)

Norcocaine

Cat. No.: B1214116
CAS No.: 18717-72-1
M. Wt: 289.33 g/mol
InChI Key: RERBBBLSJAMJFJ-UHFFFAOYSA-N
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Description

Significance of Norcocaine as a Metabolite and Research Compound

This compound is recognized as a minor, yet pharmacologically active, metabolite of cocaine. wikipedia.orgmdpi.com While cocaine is primarily metabolized through hydrolysis to benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME), a smaller percentage undergoes N-demethylation catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, to form this compound. mdpi.comnih.govnih.gov

As a research compound, this compound is essential for understanding the complete metabolic fate of cocaine. Its presence in biological samples, such as hair, has been explored as a biomarker, particularly for identifying heavy cocaine use. guardianrecovery.comresearchgate.net Studies have analyzed hair samples from cocaine users, finding this compound present in a significant percentage and strongly associated with heavy use. guardianrecovery.com

Historical Trajectories in this compound Research

The study of cocaine metabolism and its metabolites, including this compound, has evolved over time. Early research identified this compound as a metabolite and began to investigate its pharmacological properties. glpbio.comcaymanchem.com As analytical techniques advanced, particularly chromatography and mass spectrometry, the ability to detect and quantify minor metabolites like this compound in biological matrices improved, facilitating more detailed metabolic studies. ontosight.aiontosight.ai

Research has historically focused on elucidating the enzymatic pathways responsible for this compound formation, primarily involving cytochrome P450 enzymes in the liver. mdpi.comnih.govwikipathways.org Investigations have also examined the hydrolysis of this compound by esterases in liver and serum. nih.gov

The understanding of this compound's role has shifted from simply identifying it as a metabolic product to recognizing its potential pharmacological activity and contribution to toxicity. This historical progression highlights the increasing appreciation for the complex interplay of cocaine and its metabolites within biological systems.

This compound's Distinct Role in Preclinical Investigations

This compound plays a distinct role in preclinical investigations aimed at understanding the pharmacological effects and toxicity of cocaine, as well as developing potential treatment strategies. Preclinical studies in animal models, such as mice and rats, have been crucial in characterizing this compound's toxicity and its impact on various physiological systems. nih.govnih.govnih.gov

Research has demonstrated that this compound can influence hemodynamic responses, plasma catecholamine levels, and cardiac hormone release in conscious rats. nih.gov Studies have also investigated the effects of this compound on behavior in animal models to gain insights into its neurochemical interactions.

Furthermore, preclinical research exploring enzyme-based therapies for cocaine toxicity has involved studying the effectiveness of engineered enzymes, such as cocaine hydrolases, in accelerating the metabolism and clearance of this compound, in addition to cocaine itself. uky.edu These investigations underscore the importance of this compound as a target in strategies aimed at mitigating the harmful effects of cocaine and its metabolites.

Preclinical findings have provided valuable data on the relative toxicity of this compound compared to cocaine and other metabolites. For instance, studies in mice have determined the LD50 values for this compound and other related compounds, indicating this compound's higher toxicity. nih.govnih.gov

Table 1: Relative Toxicity of Cocaine and Selected Metabolites in Male Swiss Webster Mice (Intraperitoneal Administration)

CompoundApproximate LD50 (mg/kg)Relative Toxicity (compared to Cocaine)
Cocaine~50-100 (based on context)1x
Cocaethylene (B1209957)Not explicitly stated, but less toxic than this compound nih.govHigher than Cocaine, lower than this compound nih.gov
This compound~49.7 nih.govnih.govHigher than Cocaine and Cocaethylene nih.govnih.gov
Norcocaethylene (B1195793)~39.4 nih.govnih.govHighest among listed compounds nih.govnih.gov

Research findings also highlight the metabolic pathways of cocaine leading to this compound formation. Cocaine undergoes N-demethylation by cytochrome P450 3A4 to form this compound. mdpi.comnih.gov Further metabolism of this compound can occur, including oxidation to reactive species like this compound nitroxide, which are implicated in cellular toxicity. mdpi.com

Figure 1: Simplified Cocaine Metabolic Pathways Leading to this compound

Preclinical studies investigating the binding of this compound to enzymes like cytochrome P450 have provided insights into its metabolic fate and potential for generating reactive intermediates. These investigations, utilizing techniques such as molecular docking, contribute to understanding the chemical interactions that govern this compound's biological activity and toxicity.

The comprehensive study of this compound in preclinical settings is vital for understanding the full spectrum of cocaine's effects and for developing targeted interventions to address cocaine-related harm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B1214116 Norcocaine CAS No. 18717-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18717-72-1

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3

InChI Key

RERBBBLSJAMJFJ-UHFFFAOYSA-N

SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

61585-22-6 (hydrochloride)

Synonyms

norcocaine
norcocaine acetate, (1R-(exo,exo))-isomer
norcocaine hydrochloride
norcocaine, (1R-(2-endo,3-exo))-isome

Origin of Product

United States

Synthesis and Derivatization of Norcocaine

Chemical Synthesis Pathways for Norcocaine Production

The predominant chemical route for producing this compound involves the N-demethylation of cocaine. This process selectively removes the methyl group from the tertiary amine on the tropane (B1204802) ring while preserving the molecule's ester functionalities.

N-Demethylation Methodologies from Cocaine

N-demethylation is a foundational transformation in alkaloid chemistry. For cocaine, this process must be conducted under conditions that avoid the hydrolysis of the two ester groups present in the molecule. Various reagents and methodologies have been developed to achieve this selective demethylation, often involving the formation of an intermediate that is subsequently cleaved to yield the secondary amine, this compound.

Reagent-Specific Synthesis Approaches (e.g., 1-chloroethyl chloroformate)

A common and effective method for the N-demethylation of tertiary amines like cocaine is the von Braun reaction and its variations. One such approach utilizes α-chloroalkyl chloroformates.

A documented method for synthesizing this compound involves the use of 2,2,2-trichloroethyl chloroformate. nih.govsmolecule.com In this two-step process, cocaine is first reacted with the chloroformate reagent to form a carbamate (B1207046) intermediate. smolecule.com This intermediate is then subjected to a reductive cleavage, typically using zinc powder in acetic acid, to remove the 2,2,2-trichloroethylcarbonyl group and yield this compound. nih.govsmolecule.com This method is valued for its utility in laboratory-scale synthesis for research applications. smolecule.com

ReagentIntermediateCleavage StepOutcome
2,2,2-trichloroethyl chloroformateCarbamate intermediateZinc-acetic acid reductionThis compound

Biotransformation-Based Synthesis Approaches

Biotransformation methods mimic the natural metabolic processes that occur in the body, utilizing enzymes to carry out specific chemical conversions. These approaches offer high specificity and can be performed under mild conditions.

Utilization of Liver Microsomes for In Vitro Production

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. unl.edu These microsomes can be isolated from liver tissue and used in laboratory (in vitro) settings to produce metabolites. unl.eduresearchgate.net

The N-demethylation of cocaine to this compound is a significant pathway in hepatic metabolism and can be replicated in vitro. nih.gov Studies using human and rodent liver microsomes have demonstrated that cocaine is converted to this compound through oxidative metabolism. nih.govacs.orgnih.gov This process is primarily mediated by CYP enzymes. nih.gov Specifically, research has identified the human P450 3A4 (CYP3A4) isoform as a key enzyme responsible for the majority of this compound production in human hepatic microsomes. nih.govnih.gov

The in vitro production of this compound can occur via two alternate pathways within the microsomal system: nih.gov

A direct N-demethylation of cocaine to this compound catalyzed by cytochrome P-450. nih.gov

A two-step reaction where cocaine is first oxidized to cocaine N-oxide by a FAD-containing monooxygenase, followed by a cytochrome P-450-catalyzed conversion to this compound. nih.gov

Enzyme SystemOrganism/SourceKey Enzymes InvolvedPathway
Liver MicrosomesHuman, Mouse, RatCytochrome P450 (CYP) Superfamily, FAD-containing monooxygenaseOxidative N-demethylation
Lymphoblastoid cellsHuman (transfected)Cytochrome P450 3A4 (CYP3A4)Cocaine Demethylase Activity

Recombinant Enzyme Applications in this compound Synthesis

The use of specific, isolated enzymes produced through recombinant DNA technology allows for even greater control and efficiency in biotransformation. By expressing the gene for a desired enzyme in a host organism (like bacteria or yeast), large quantities of the purified enzyme can be produced.

For this compound synthesis, microsomes prepared from cells transfected with the human P-450 3A4 gene have been shown to effectively metabolize cocaine to this compound. nih.gov This confirms the central role of this specific enzyme in the conversion.

Furthermore, engineered enzymes have been developed with high efficiency for metabolizing cocaine and its derivatives. One such enzyme, a cocaine hydrolase denoted as CocH5-Fc(M6), has been designed to rapidly hydrolyze cocaine. nih.gov While its primary function is hydrolysis, studies have also determined its kinetic parameters against this compound, indicating its strong interaction with the molecule. nih.gov The kinetic data for CocH5-Fc(M6) acting on this compound are a kcat of 9,210 min⁻¹, a KM of 20.9 μM, and a catalytic efficiency (kcat/KM) of 4.4 x 10⁸ M⁻¹min⁻¹. nih.gov This demonstrates the potential of using specifically designed recombinant enzymes to act upon and potentially synthesize or modify this compound.

Recombinant EnzymeAction on this compoundKinetic Parameters (kcat/KM)
CocH5-Fc(M6)Hydrolysis4.4 x 10⁸ M⁻¹min⁻¹

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a significant area of research, primarily aimed at investigating structure-activity relationships (SAR) at the dopamine (B1211576) transporter (DAT). This compound, the N-demethylated metabolite of cocaine, serves as a versatile precursor for these modifications, particularly at the secondary amine site.

N-Alkyl this compound Derivatives

Modification of the secondary amine of this compound through N-alkylation yields a variety of derivatives. This process typically involves the reaction of this compound with an appropriate alkyl halide. Research has shown that the nature of the N-substituent can influence the compound's interaction with the cocaine receptor. nih.gov

Examples of synthesized N-alkyl this compound derivatives include:

N-Allylthis compound : Prepared by the alkylation of this compound. nih.gov

N-Dimethylallylthis compound : Also prepared through this compound alkylation. nih.gov

N-Cyclopropylmethylthis compound : Synthesized via the same alkylation pathway. nih.gov

N-Benzyl-norcocaine : Another derivative created by modifying the N-methyl group. nih.govacs.org

Studies have demonstrated that replacing the N-methyl group with a larger N-benzyl group has a relatively small effect on the compound's binding potency to the cocaine receptor. nih.gov

Table 1: Examples of N-Alkyl this compound Derivatives
Derivative NameSynthetic PrecursorGeneral MethodReference
N-Allylthis compoundThis compoundAlkylation nih.gov
N-Dimethylallylthis compoundThis compoundAlkylation nih.gov
N-Cyclopropylmethylthis compoundThis compoundAlkylation nih.gov
N-Benzyl-norcocaineThis compoundAlkylation nih.gov

N-Acyl this compound Derivatives

N-acylation is another common derivatization strategy for this compound. This involves introducing an acyl group to the nitrogen atom, typically by reacting this compound with an acylating agent such as an acid anhydride (B1165640) or acyl chloride.

A notable example is N-acetylthis compound (also referred to as N-nor-N-acetylcocaine). nih.govacs.org This derivative can be synthesized by the acetylation of this compound hydrochloride with acetic anhydride. researchgate.net Unlike some N-alkyl derivatives, the replacement of the N-methyl group with an acetyl moiety has been shown to significantly reduce the compound's affinity for the cocaine receptor. nih.gov The formation of N-acetylthis compound has also been observed as an impurity in illicit cocaine samples, potentially arising from the acetylation of this compound present in the starting material when acetyl chloride is used as a source for hydrogen chloride. researchgate.net

Other N-Modified this compound Analogues for Research

Beyond simple alkylation and acylation, other modifications at the nitrogen atom have been explored to create analogues for research purposes. These analogues help to probe the structural requirements for binding to monoamine transporters.

One such modification involves quaternization of the nitrogen atom. For instance, Cocaine methiodide , an N-methylated quaternary ammonium (B1175870) salt of cocaine, has been synthesized. nih.govacs.org The addition of a methyl group to the nitrogen to form this quaternary salt results in a large reduction in binding affinity for the cocaine receptor. nih.gov

Another area of research involves the replacement of the tropane ring's nitrogen atom with another heteroatom. For example, 8-oxa analogues of this compound have been synthesized, where the nitrogen atom at the 8-position is replaced by an oxygen atom. utmb.edu The (-)-8-Oxa-norcocaine analogue was found to bind to the cocaine recognition site and inhibit dopamine transport with potencies only moderately less than that of this compound itself. utmb.edu These findings are valuable for understanding the role of the nitrogen atom in the binding process at the dopamine transporter. utmb.edu

Analytical Verification Methods for Synthesized this compound Compounds

The structural confirmation and purity assessment of synthesized this compound derivatives are critical steps that rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization Techniques (e.g., ¹H NMR, FT-IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule. For this compound derivatives, characteristic absorption bands would be expected for the ester carbonyl groups (C=O), typically in the region of 1700-1750 cm⁻¹. researchgate.net The benzoyl ester would also produce characteristic C-O stretching bands. The aromatic ring will show C=C stretching bands and C-H out-of-plane bending vibrations. researchgate.net Successful N-acylation would introduce a new amide carbonyl band around 1680 cm⁻¹. dea.gov The secondary amine (N-H) in this compound itself would have a characteristic stretching vibration, which would be absent in its N-alkylated and N-acylated derivatives. researchgate.net

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectra of this compound derivatives would show characteristic signals for the protons on the tropane ring, the methyl ester group, and the aromatic benzoyl group. bath.ac.uk Successful derivatization at the nitrogen atom can be confirmed by the appearance of new signals corresponding to the introduced alkyl or acyl group and the disappearance of the N-H proton signal of the parent this compound. bath.ac.uk

Chromatographic and Mass Spectrometric Confirmation (e.g., GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used hyphenated technique for the separation, identification, and quantification of this compound and its derivatives. oup.comnih.gov

The GC separates the components of a mixture, and the MS provides mass information that helps in structural elucidation. For GC/MS analysis, this compound and some of its derivatives often require a derivatization step to improve their thermal stability and chromatographic properties. oup.comnih.gov Common derivatizing agents include:

Pentafluoropropionic anhydride (PFPA) with pentafluoropropanol. oup.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

In mass spectrometry, the compounds are ionized (commonly by electron impact, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent ion and its characteristic fragment ions. For this compound, a characteristic fragment ion is observed at m/z 168. nih.govjournal-imab-bg.org The specific fragmentation pattern allows for the unambiguous identification of the synthesized compound. nih.gov GC/MS methods have been developed for the simultaneous quantification of cocaine, benzoylecgonine (B1201016), and this compound in various biological matrices. nih.gov

Table 2: Analytical Techniques for this compound Compound Verification
TechniquePurposeKey Information ObtainedReference
FT-IRFunctional Group IdentificationPresence of ester (C=O), aromatic (C=C), and amide (C=O) groups; absence/presence of N-H bond. researchgate.netdea.gov
¹H NMRStructural ElucidationChemical environment of protons, confirmation of N-substituent structure. bath.ac.uk
GC/MSSeparation and Structural ConfirmationRetention time for purity assessment; mass spectrum (molecular ion and fragmentation pattern) for definitive identification. oup.comnih.govnih.gov

Metabolic Pathways and Biotransformation of Norcocaine

Formation of Norcocaine from Cocaine

The initial and rate-limiting step in this metabolic cascade is the conversion of cocaine to this compound through N-demethylation. nih.gov This reaction is catalyzed by microsomal enzymes and can proceed via two alternate pathways. nih.gov

Studies using human and mouse liver microsomes have confirmed the prominent role of CYP3A in cocaine N-demethylation. nih.gov The activity of cocaine N-demethylase can be increased by inducers of CYP3A and inhibited by selective inhibitors such as triacetyloleandomycin and cannabidiol. nih.gov

In addition to the direct pathway mediated by cytochrome P450, a second route for this compound formation involves the action of FAD-containing monooxygenases (FMOs). nih.gov FMOs are a family of enzymes that specialize in the oxidation of various xenobiotics. wikipedia.org These enzymes catalyze the initial oxidation of cocaine to an intermediate compound, which is then further metabolized to this compound. nih.gov

The second pathway for this compound generation is a two-step reaction that begins with the oxidation of cocaine by FAD-containing monooxygenase to form cocaine N-oxide. nih.gov This intermediate, cocaine N-oxide, is then subsequently N-demethylated to yield this compound. nih.govnih.gov This latter step is catalyzed by the cytochrome P-450 system. nih.gov Research has shown that cocaine N-oxide can be metabolized to form a small amount of this compound (approximately 1%). nih.gov Cocaine N-oxide is a known metabolite found in hair samples of cocaine users and is noted for its thermal instability, often degrading to cocaine and this compound during analysis. cerilliant.com

Interactive Table: Enzymes in this compound Formation

Pathway Key Enzyme(s) Intermediate Description
Direct N-Demethylation Cytochrome P450 (CYP3A4) None Direct removal of the methyl group from cocaine to form this compound. nih.govnih.gov
Two-Step Pathway FAD-containing monooxygenase, Cytochrome P450 Cocaine N-Oxide Cocaine is first oxidized to cocaine N-oxide, which is then demethylated to this compound. nih.gov

Further Biotransformation of this compound

Once formed, this compound undergoes further metabolic transformations, leading to the generation of other reactive metabolites. This N-oxidative pathway is a critical step in the bioactivation of cocaine. nih.gov

This compound is further oxidized to N-hydroxythis compound. nih.govnih.gov This reaction is a crucial step in the metabolic cascade. acs.org Studies using microsomes from various rat organs, including the liver and kidney, have demonstrated this conversion. nih.govacs.org The formation of N-hydroxythis compound is considered a key step leading to the generation of subsequent toxic metabolites. nih.govacs.org The biological half-life of N-hydroxythis compound has been observed to be short in both brain and plasma. nih.gov

Following N-hydroxylation, N-hydroxythis compound can be oxidized to form this compound nitroxide, a free radical species. nih.govnih.gov The oxidative metabolism of cocaine to this compound nitroxide is considered an essential step in its bioactivation. nih.gov This highly reactive metabolite is formed in the liver. mdpi.com The generation of this compound nitroxide and its redox cycling with N-hydroxythis compound have been investigated as a potential mechanism contributing to cellular oxidative stress. nih.gov

Interactive Table: Biotransformation of this compound

Metabolite Precursor Key Transformation Resulting Compound
N-Hydroxythis compound This compound N-Hydroxylation A more polar metabolite. nih.govnih.gov
This compound Nitroxide N-Hydroxythis compound Oxidation A free radical species. nih.govnih.gov

Hydrolysis of this compound by Esterases (e.g., Carboxylesterases, Butyrylcholinesterase)

This compound, an active metabolite of cocaine, undergoes hydrolysis by various esterases, including carboxylesterases and butyrylcholinesterase (BChE). This enzymatic process is a critical step in the detoxification and elimination of this compound from the body.

Human BChE, found in plasma, liver, and other tissues, catalyzes the hydrolysis of this compound. nih.govresearchgate.net However, the catalytic activity of wild-type human BChE for this compound is significantly lower than its activity for cocaine. nih.gov Research has focused on developing BChE mutants with enhanced catalytic efficiency for both cocaine and its toxic metabolites like this compound. One such mutant, designated CocH3, has demonstrated a 1080-fold improvement in catalytic efficiency for hydrolyzing this compound compared to the wild-type enzyme. nih.govnih.govdntb.gov.ua This enhanced activity suggests that engineered enzymes could be a promising therapeutic strategy for accelerating the metabolism of this compound. nih.govnih.gov

The hydrolysis of this compound by these esterases results in the formation of norecgonine methyl ester. nih.gov This metabolic pathway competes with the oxidative metabolism of cocaine, which leads to the formation of this compound. researchgate.netnih.gov

The kinetic parameters of this compound hydrolysis by wild-type BChE and its mutants have been characterized. For wild-type human BChE, the catalytic constant (kcat) is 2.8 min⁻¹, the Michaelis constant (KM) is 15 μM, and the catalytic efficiency (kcat/KM) is 1.87 × 10⁵ M⁻¹ min⁻¹. nih.gov In contrast, the highly efficient CocH3 mutant exhibits a kcat of 2610 min⁻¹, a KM of 13 μM, and a kcat/KM of 2.01 × 10⁸ M⁻¹ min⁻¹ for this compound. nih.govnih.govdntb.gov.ua Another potent cocaine hydrolase, CocH5-Fc(M6), has a kcat of 9,210 min⁻¹, a KM of 20.9 μM, and a kcat/KM of 4.41 × 10⁸ min⁻¹ M⁻¹ for this compound hydrolysis. nih.gov

Interactive Table: Kinetic Parameters of this compound Hydrolysis by Butyrylcholinesterase (BChE) and its Mutants

Enzymekcat (min⁻¹)KM (μM)kcat/KM (M⁻¹ min⁻¹)Fold Improvement vs. Wild-Type
Wild-Type BChE2.8151.87 × 10⁵1
CocH1---343
CocH2---798
CocH32610132.01 × 10⁸1080
CocH5-Fc(M6)921020.94.41 × 10⁸~2360

Data for CocH1 and CocH2 fold improvement are from a comparative study. Specific kinetic parameters were not provided in the search results.

Formation of Norcocaethylene (B1195793) in the Presence of Ethanol (B145695)

When cocaine and ethanol are consumed concurrently, a unique metabolic interaction occurs, leading to the formation of ethylated derivatives, including norcocaethylene. nih.govnih.gov This process, known as transesterification, is catalyzed by hepatic carboxylesterases. researchgate.netdntb.gov.ua In the presence of ethanol, these enzymes facilitate the ethylation of this compound to form norcocaethylene (benzoylnorecgonine ethyl ester). nih.govresearchgate.net

Studies in rats have demonstrated that the co-administration of ethanol and cocaine results in the formation of norcocaethylene in the liver, brain, and serum. nih.govresearchgate.net Norcocaethylene is considered one of the most toxic metabolites of cocaine. nih.gov The formation of this and other ethylated and N-demethylated metabolites may contribute to the increased morbidity and hepatotoxicity observed with the combined use of cocaine and ethanol. nih.gov

It's important to note that while this compound can be converted to norcocaethylene in the presence of alcohol, norcocaethylene itself does not appear to undergo further chemical reaction with alcohol. nih.gov

Other Subsequent this compound Metabolites (e.g., Benzoylnorecgonine, Norecgonine, Norecgonine Methyl Ester)

Following its formation from cocaine, this compound is further metabolized into several other compounds. The primary metabolic pathway for this compound in rats involves its hydrolysis into benzoylnorecgonine, norecgonine, and norecgonine methyl ester, which are then excreted in the urine. nih.gov

Benzoylnorecgonine: This metabolite is formed through the hydrolysis of the methyl ester group of this compound.

Norecgonine: This compound results from the hydrolysis of both the methyl ester and benzoyl ester groups of this compound.

Norecgonine Methyl Ester: This metabolite is produced when the benzoyl ester group of this compound is hydrolyzed. nih.govnih.gov It has been identified as a urinary metabolite in rats following this compound administration. nih.gov In studies with the cocaine hydrolase CocH5-Fc(M6), norecgonine methyl ester was detected in the plasma of rats, consistent with the enzyme-catalyzed hydrolysis of this compound. nih.gov

Additionally, N-hydroxythis compound, an oxidative metabolite of this compound, is further metabolized to N-hydroxybenzoylnorecgonine and N-hydroxynorecgonine methyl ester, which are major urinary metabolites in rats. nih.gov The identification of these and other metabolites, such as norecgonidine methyl ester, has expanded the understanding of the complex biotransformation of cocaine and its derivatives in humans. nih.gov

Species-Specific Metabolic Profiles

The metabolism of this compound exhibits significant variation across different species, which can impact the toxicological outcomes observed in nonclinical studies. bioivt.compatsnap.com These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly cytochrome P450 (CYP) isoforms. nih.govresearchgate.net

Differences in Enzyme Activity Across Animal Models (e.g., Rats, Mice)

Rodent models, such as rats and mice, are commonly used in cocaine research, but they display distinct differences in this compound metabolism. nih.gov

Mice: In mice, N-oxidation reactions, including N-demethylation and N-hydroxylation, are the preferred metabolic pathways for cocaine, leading to higher levels of this compound and its downstream metabolites. nih.gov This is consistent with the observation that mice are more susceptible to cocaine-induced liver damage, which is thought to be mediated by toxic oxidative metabolites. nih.govmdpi.com The half-life of this compound is significantly longer in DBA/2lbg mice compared to C57BL/6lbg mice, correlating with the higher hepatotoxicity seen in the DBA strain. nih.gov In mice, CYP3A is primarily responsible for the N-demethylation of cocaine to this compound, while CYP2A5 is the major isoform for this compound N-hydroxylation. mdpi.com

Rats: In contrast, rats favor aryl hydroxylation as the major metabolic route for cocaine. nih.gov While N-oxidation still occurs, it is a less prominent pathway compared to mice. nih.gov The elimination half-life of this compound in Sprague-Dawley rats is approximately 28-33 minutes. nih.gov In rats, CYP2B enzymes are mainly involved in the N-demethylation of cocaine. mdpi.com

These species-dependent differences in enzyme activity lead to distinct urinary metabolite profiles. For instance, mice excrete higher levels of metabolites from N-demethylation and N-hydroxylation, while rat urine contains a greater abundance of aryl hydroxylation products. nih.gov

Enzymatic Kinetics of this compound Biotransformation

The biotransformation of this compound is governed by the principles of enzyme kinetics, which describe the rate of enzymatic reactions and the affinity of enzymes for their substrates. The key parameters are the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

Wild-type human butyrylcholinesterase (BChE) has a relatively low catalytic efficiency for this compound, with a kcat of 2.8 min⁻¹ and a KM of 15 μM. nih.gov This is significantly lower than its efficiency for cocaine. nih.gov However, engineered mutants of BChE have been developed with substantially improved catalytic activities against this compound. nih.govnih.gov

For instance, the BChE mutant CocH3 exhibits a 1080-fold improvement in catalytic efficiency (kcat/KM) for this compound hydrolysis compared to the wild-type enzyme. nih.govnih.govdntb.gov.ua Another highly efficient cocaine hydrolase, CocH5-Fc(M6), demonstrates a kcat of 9,210 min⁻¹ and a KM of 20.9 μM for this compound, resulting in a catalytic efficiency approximately 2,360-fold greater than that of wild-type BChE. nih.govresearchgate.net

Interactive Table: Kinetic Parameters of this compound Hydrolysis by Various Enzymes

Enzymekcat (min⁻¹)KM (μM)kcat/KM (M⁻¹ min⁻¹)
Wild-Type Human BChE2.8151.87 × 10⁵
CocH3 (BChE Mutant)2610132.01 × 10⁸
CocH5-Fc(M6) (Cocaine Hydrolase)921020.94.41 × 10⁸

These kinetic data highlight the potential of enzyme-based therapies to accelerate the detoxification of this compound. nih.govnih.govnih.gov The rapid hydrolysis of this compound by these engineered enzymes into less active metabolites could mitigate its toxic effects. nih.govuky.edu

Kinetic Parameters of Hydrolases Acting on this compound (e.g., CocH5-Fc(M6))

The hydrolysis of this compound is a key detoxification pathway. Scientists have engineered highly efficient enzymes, known as cocaine hydrolases, to accelerate the breakdown of cocaine and its active metabolites. One such promising enzyme is CocH5-Fc(M6), a modified form of human butyrylcholinesterase (BChE).

Detailed research has determined the kinetic parameters of CocH5-Fc(M6) as it acts on this compound. nih.gov The enzyme demonstrates high catalytic efficiency in hydrolyzing the benzoyl ester group of this compound. nih.govuky.eduresearchgate.net In one study, the turnover number (kcat) for CocH5-Fc(M6) against this compound was found to be 9,210 min⁻¹, with a Michaelis constant (KM) of 20.9 μM. nih.govuky.eduresearchgate.net This results in a catalytic efficiency (kcat/KM) of 4.41 × 10⁸ min⁻¹ M⁻¹. nih.gov

This represents a significant enhancement over the naturally occurring wild-type BChE. For comparison, the catalytic efficiency of wild-type BChE for this compound hydrolysis is approximately 2,360 times lower than that of CocH5-Fc(M6). nih.gov The Vmax estimates for the hydrolysis of this compound by both liver and serum esterases have been observed to be consistently higher than for cocaine itself. clinpgx.org These findings highlight the potential of engineered hydrolases like CocH5-Fc(M6) to rapidly detoxify not only cocaine but also its more toxic metabolite, this compound. uky.edunih.gov

Kinetic Parameters of Hydrolases Acting on this compound at 37°C
Enzymekcat (min⁻¹)KM (μM)kcat/KM (min⁻¹ M⁻¹)Source
CocH5-Fc(M6)9,21020.94.41 x 10⁸ nih.gov
Wild-type BChE2.8151.87 x 10⁵ nih.gov

Enzyme Induction and Inhibition Effects on this compound Metabolism

The formation of this compound from cocaine is primarily an oxidative process catalyzed by the cytochrome P-450 (CYP) enzyme system in the liver. nih.govnih.gov Specifically, CYP3A4 has been identified as the main enzyme responsible for cocaine N-demethylation to this compound in humans. nih.govnih.govmdedge.com Consequently, any substance that induces or inhibits this enzyme can significantly alter the rate of this compound production.

Enzyme Induction: Inducers of CYP3A4 can increase the metabolic conversion of cocaine to this compound. mdedge.com For example, pretreatment with phenobarbital has been shown to enhance the N-demethylation of cocaine to this compound. nih.gov Commonly prescribed medications such as phenytoin and carbamazepine are known inducers of CYP3A4 and may lead to increased levels of the toxic metabolite when used concurrently with cocaine. mdedge.com

Enzyme Inhibition: Conversely, inhibitors of the cytochrome P-450 system can decrease the formation of this compound. nih.gov

Triacetyloleandomycin , a specific inhibitor of P-450 3A isoforms, has been shown to inhibit the formation of this compound from cocaine. nih.gov

Other substances like n-octylamine and metyrapone also inhibit the direct N-demethylation of cocaine by cytochrome P-450. nih.gov

The use of acetylcholinesterase inhibitors , such as donepezil, may reduce the activity of serum esterases that normally break down cocaine. mdedge.com This can shift cocaine's metabolism towards the hepatic pathway, thereby increasing the formation of this compound. mdedge.com

These interactions are crucial, as this compound itself can be further metabolized by the CYP system to N-hydroxythis compound, a precursor to toxic metabolites. nih.govnih.gov Therefore, the induction or inhibition of the enzymes responsible for this compound metabolism can have significant downstream effects on the generation of these subsequent toxic compounds. nih.gov

Pharmacological Mechanisms of Norcocaine Action

Interactions with Neurotransmitter Transporters

Norcocaine affects neurotransmission by inhibiting the reuptake of monoamines from the synaptic cleft ontosight.ai. This action leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing their signaling ontosight.ai.

Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition

The dopamine transporter (DAT) is a primary target for this compound ontosight.ai. This compound binds to the DAT, inhibiting the reuptake of dopamine back into the presynaptic neuron ontosight.ai. This blockade results in elevated dopamine levels in the synaptic space, contributing to its stimulant effects ontosight.ai. Studies have investigated the binding affinity of this compound at the DAT. The removal of the N-methyl group from cocaine to form this compound has been shown to have a relatively small effect on binding potency at the dopamine transporter site nih.gov. Research using [³H]WIN 35,428 binding in rabbit caudate nucleus membranes indicated that (-)-norcocaine inhibits binding, with a rank order of potency where (-)-cocaine was more potent than (-)-norcocaine nih.gov.

Compound Target Binding Affinity (Ki) Species Assay Type Source
(-)-Norcocaine DAT Lower potency than (-)-cocaine Rabbit [³H]WIN 35,428 binding inhibition nih.gov
This compound DAT Relatively small change compared to cocaine N/A [³H]WIN 35,428 binding inhibition nih.gov
This compound DAT Affected by structural modifications N/A [³H]WIN 35,428 binding inhibition/Uptake inhibition researchgate.net

Serotonin (B10506) Transporter (SERT) Interactions

This compound also interacts with the serotonin transporter (SERT) ontosight.ai. Inhibition of SERT by this compound leads to increased extracellular serotonin concentrations ontosight.ai. Studies comparing cocaine derivatives have shown that the removal of the N-methyl group, as seen in this compound, can lead to increases in binding potency at serotonin transporter sites nih.gov.

Norepinephrine (B1679862) Transporter (NET) Interactions

The norepinephrine transporter (NET) is another monoamine transporter affected by this compound ontosight.ai. By inhibiting NET, this compound increases the levels of norepinephrine in the synaptic cleft ontosight.ai. Similar to its effects on SERT, the absence of the N-methyl group in this compound can result in increased binding potency at norepinephrine transporter sites compared to cocaine nih.gov.

Receptor Binding Affinities

While primarily known for its transporter interactions, this compound's binding affinities at various receptors have also been explored. Research indicates that this compound can bind to the "cocaine receptor," which is understood to be associated with the monoamine transporters, particularly the DAT nih.govnih.gov. Studies evaluating the ability of this compound to inhibit the binding of ligands like [³H]-3β-(4-fluorophenyl)tropane-2β-carboxylic acid methyl ester (WIN 35,428) have provided insights into its affinity for these sites nih.govnih.gov. The removal of the N-methyl group from cocaine to form this compound has been shown to have a relatively small effect on binding potency at the dopamine transporter site nih.gov.

Comparison of Pharmacological Potency with Cocaine

This compound is generally considered to have lower potency compared to cocaine in producing stimulant effects, although it is a confirmed pharmacologically active metabolite wikipedia.orgontosight.ai. While this compound shares structural similarities with cocaine and affects the same neurotransmitter systems, the absence of the N-methyl group alters its pharmacological profile ontosight.aiontosight.ai. Some studies suggest that this compound is less likely to produce significant psychoactive effects compared to cocaine due to its lower potency ontosight.ai. However, other research indicates that compared with cocaine, this compound can have more potent and prolonged effects on certain neurochemical and cardiovascular responses in preclinical models nih.gov. The order of potency in inducing cocaine-like stimulus effects in pigeons was found to be WIN 35,428 > this compound > WIN 35,065-2 > cocaine bps.ac.uk.

Compound Effect Measured Relative Potency (vs. Cocaine) Model Source
This compound Stimulant effects Lower N/A ontosight.ai
This compound Neurochemical and cardiovascular responses More potent and prolonged Rat nih.gov
This compound Cocaine-like stimulus effects More potent than cocaine Pigeon bps.ac.uk

Effects on Neurotransmission Pathways in Preclinical Models

Preclinical models have been instrumental in understanding this compound's effects on neurotransmission pathways. Studies in rats have shown that this compound can influence dopamine concentrations in brain regions like the nucleus accumbens and striatum if-pan.krakow.pl. The mechanism involves the inhibition of monoamine reuptake, leading to increased neurotransmitter availability in the synaptic cleft ontosight.ai. Research in animal models provides insights into its neurochemical interactions and potential impact on addiction pathways .

This compound is a significant metabolite of cocaine, formed primarily through N-demethylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the liver. smolecule.commdpi.com Although less recognized than its parent compound, this compound possesses notable pharmacological properties. smolecule.com It is the only confirmed pharmacologically active metabolite of cocaine. wikipedia.org Approximately 5% of absorbed cocaine is metabolized into this compound, which can cross the blood-brain barrier. smolecule.com

CompoundDopamine Transporter (nM)Norepinephrine Transporter (nM)Serotonin Transporter (nM)NE/DA Ratio5-HT/DA Ratio
Cocaine249 ± 37 acs.org2500 ± 70 acs.org615 ± 120 acs.org10.0 acs.org4.1 acs.org

Toxicological Research on Norcocaine Mechanistic and Preclinical Focus

Cellular and Molecular Mechanisms of Norcocaine-Induced Toxicity

At the cellular level, this compound's toxicity is multifaceted, stemming from its metabolic activation into highly reactive species. These intermediates disrupt cellular homeostasis through a cascade of events, including the induction of oxidative stress, damage to lipid membranes, depletion of critical cellular protectants, mitochondrial dysfunction, and the ultimate triggering of programmed cell death.

The bioactivation of this compound is a critical initiating step in its toxicity. In the liver, this compound undergoes oxidation, catalyzed by cytochrome P450 enzymes, to form N-hydroxythis compound and subsequently the this compound nitroxide radical. mdpi.com This metabolic process is central to the onset of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.comnih.gov

The this compound nitroxide radical is a key player in a redox cycle that generates ROS. nih.gov This cycle involves the reduction of the nitroxide back to N-hydroxythis compound, a reaction that contributes to the formation of free radicals and perpetuates oxidative stress. mdpi.com Further oxidation of the this compound nitroxide can form the highly reactive this compound nitrosonium cation, which can irreversibly bind to cellular proteins, leading to cell death. mdpi.com Research has shown that oxidative metabolites of cocaine, including this compound and its derivatives, are often more potent in generating ROS and diminishing the activity of endogenous antioxidant systems than cocaine itself. nih.govjneurology.com These degradation products possess high oxidation potentials, contributing significantly to cellular damage. nih.gov

The excessive production of ROS initiated by this compound metabolism directly leads to the damage of cellular macromolecules, with lipids being particularly vulnerable. nih.gov Lipid peroxidation is the oxidative degradation of lipids, which results in cell membrane damage and the formation of cytotoxic byproducts. nih.govnih.gov

In vitro studies using hepatic microsomal preparations from phenobarbital-pretreated mice have demonstrated that this compound induces lipid peroxidation in a time- and concentration-dependent manner. nih.govresearchgate.net The formation of malondialdehyde (MDA), a marker of lipid peroxidation, was shown to increase significantly in the presence of this compound at concentrations ranging from 1 µM to 100 µM. nih.govresearchgate.net In vivo experiments corroborated these findings, showing that the administration of this compound to mice led to a time-dependent increase in total hepatic MDA, with levels peaking four hours after administration. sci-hub.se This peroxidative attack on cellular membranes is considered a key mechanism for this compound-induced hepatotoxicity. nih.govresearchgate.net

This compound exposure has been shown to compromise essential cellular defense and energy systems. In vitro studies on human proximal tubular epithelial cells revealed that this compound causes a concentration-dependent decrease in intracellular glutathione (B108866) (GSH) and adenosine (B11128) triphosphate (ATP) levels. taylorandfrancis.com

Glutathione is a major intracellular antioxidant that protects cells from ROS-induced damage. nih.gov The depletion of GSH by this compound's reactive metabolites compromises the cell's antioxidant capacity, rendering it more susceptible to oxidative damage and lipid peroxidation. nih.govnih.gov The reduction in ATP, the primary energy currency of the cell, is linked to mitochondrial damage. The inhibition of mitochondrial respiration by the N-oxidative metabolites of cocaine is believed to be an underlying cause for the observed ATP depletion, which ultimately contributes to cell death. nih.gov

Mitochondria are primary targets for this compound's toxicity. nih.gov The disruption of mitochondrial function is a central event in the progression of cellular injury. nih.govmdpi.com Research on isolated mouse liver mitochondria has shown that N-oxidative metabolites of cocaine are responsible for inhibiting mitochondrial respiration. nih.gov

This compound itself was found to inhibit state 3 respiration, while its metabolite, this compound nitroxide, had an even more profound effect, completely inhibiting both state 3 and state 4 respiration at a concentration of 0.25 mM. nih.gov This impairment of the mitochondrial electron transport chain disrupts the organelle's ability to produce ATP efficiently. nih.govmdpi.com In human proximal tubular cells, the decrease in intracellular glutathione and ATP levels following this compound exposure is directly followed by the inhibition of mitochondrial activity. taylorandfrancis.com This cascade of mitochondrial dysfunction, including impaired respiration and reduced ATP synthesis, is a critical factor leading to cell death. nih.govmdpi.com

The culmination of oxidative stress, cellular damage, and mitochondrial dysfunction induced by this compound is the activation of apoptosis, or programmed cell death. taylorandfrancis.com Studies have shown that the pathophysiological processes initiated by this compound, including the impairment of the glutathione redox cycle and inhibition of mitochondrial activity, result in the activation of apoptosis. taylorandfrancis.com

While much of the research has focused on the parent compound, the mechanisms are relevant to its active metabolites. Cocaine has been shown to induce apoptosis in various cell types, including neurons and myocardial cells. nih.govnih.gov The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. For example, cocaine treatment in PC12 cells led to an increase in caspase-3 activity, a key executioner caspase. nih.gov This activation can be triggered by mitochondrial damage and the release of pro-apoptotic factors. mdpi.com The process of uncontrolled autophagy, a cellular "self-digestion" process, has also been identified as a mechanism of cocaine-induced cell death, where vital components like mitochondria are degraded. jhu.edu

Organ-Specific Toxicity in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the organ-specific toxic effects of this compound. These studies have primarily focused on the liver and have also provided insights into its systemic toxicity.

In male Swiss Webster mice, this compound has been identified as a potent hepatotoxin. nih.gov Research has demonstrated that this compound induces lipid peroxidation in the liver, leading to hepatocellular damage. nih.govresearchgate.netsci-hub.se Following intraperitoneal administration of this compound (40 mg/kg) in phenobarbital-pretreated mice, elevations in serum glutamic-pyruvic transaminase (SGPT), an indicator of liver damage, were observed six hours after administration. nih.govsci-hub.se This hepatic injury is mechanistically linked to the metabolic activation of this compound and subsequent oxidative stress. nih.gov

Beyond the liver, this compound contributes to the broader toxic profile of cocaine. Acute toxicity studies in male Swiss Webster mice have been conducted to determine the median lethal dose (LD50) of this compound and to compare its toxicity with cocaine and other metabolites. These studies have established that this compound is significantly more toxic than its parent compound.

Table 1: Acute Toxicity of this compound and Related Compounds in Male Swiss Webster Mice
CompoundLD50 (mg/kg, i.p.)Relative Toxicity Ranking
Norcocaethylene (B1195793)~39.41 (Most Toxic)
This compound~49.72
Cocaethylene (B1209957)Not specified in source3
CocaineNot specified in source4 (Least Toxic)

The data from these studies rank the toxicity of these compounds in the following order: norcocaethylene > this compound > cocaethylene > cocaine. nih.gov These findings underscore that this compound is a significant contributor to the acute toxicity of cocaine. nih.govnih.gov

Hepatotoxicity Mechanisms and Contributing Metabolites (e.g., this compound Nitroxide)

This compound, a primary metabolite of cocaine, undergoes bioactivation in the liver, leading to the formation of toxic metabolites that are central to its hepatotoxic effects. The N-demethylation of cocaine to this compound is a critical initial step, primarily mediated by the cytochrome P450 (CYP) enzyme, CYP3A4. mdpi.com Once formed, this compound is further metabolized through oxidative pathways within the liver.

The key mechanism of this compound-induced hepatotoxicity involves its oxidation into highly reactive intermediates. mdpi.com this compound is oxidized to N-hydroxythis compound, which is then subject to a one-electron oxidation by hepatic microsomal enzymes, particularly cytochrome P-450, to produce this compound nitroxide. nih.gov This process can lead to a "futile cycling" of N-hydroxythis compound and this compound nitroxide, which consumes NADPH. nih.gov Since NADPH is an essential cofactor for the glutathione reductase system, its depletion can lead to reduced levels of cellular glutathione, a critical antioxidant, thereby initiating liver injury. nih.gov

Furthermore, this compound nitroxide can be oxidized to form the this compound nitrosonium ion, a highly reactive cation. mdpi.com This electrophilic species can bind irreversibly to cellular macromolecules, including proteins, leading to adduct formation, disruption of cellular function, and ultimately, cell death and hepatocellular necrosis. mdpi.comnih.gov In vivo studies in mice have confirmed that this compound nitroxide is directly hepatotoxic, causing dose-dependent liver injury. nih.gov Significant hepatic damage is observed at doses of 20 to 30 mg/kg, with severe necrosis occurring at 40 and 50 mg/kg. nih.gov

Neurotoxicity in Preclinical Models

In preclinical models, this compound and its oxidative derivatives have been shown to possess significant neurotoxic potential. mdpi.com These compounds have a higher oxidation potential compared to cocaine itself, resulting in more potent lipid peroxidation, a key process in cellular damage. mdpi.com The neurotoxicity of cocaine and its metabolites is linked to the induction of subcellular stress, particularly within the mitochondria and endoplasmic reticulum. mdpi.com

This cellular stress disrupts normal function and can lead to mitochondrial dysfunction, a critical factor in neuronal injury. The subsequent impairment of cellular energetics and homeostasis can trigger apoptotic pathways, leading to programmed cell death of neurons. mdpi.com In vivo studies have demonstrated that cocaine administration can induce apoptotic neuronal death, a process to which metabolites like this compound are believed to contribute significantly. mdpi.com

Nephrotoxicity in In Vitro and Animal Models

Research using in vitro models has demonstrated the direct cytotoxic effects of this compound on kidney cells. researchgate.nettaylorandfrancis.com In studies utilizing primary cultured human proximal tubular epithelial cells, this compound exposure resulted in concentration-dependent toxicity. researchgate.nettaylorandfrancis.com

The proposed mechanism involves the depletion of crucial intracellular molecules. This compound was found to decrease levels of intracellular glutathione, a key antioxidant, and adenosine triphosphate (ATP), the primary cellular energy currency. researchgate.nettaylorandfrancis.com This dual impact leads to the inhibition of mitochondrial activity and an impairment of the glutathione redox cycle. researchgate.nettaylorandfrancis.com The ultimate consequence of these disruptions is the activation of apoptosis, or programmed cell death, in the renal tubular cells. researchgate.nettaylorandfrancis.com

Factors Modulating this compound Toxicity in Animal Models

The toxicity of this compound is significantly influenced by substances that modulate the activity of cytochrome P450 (CYP) enzymes, which are responsible for its metabolic activation.

Enzyme Inhibition: Conversely, inhibition of CYP enzymes can diminish this compound's toxicity. In mouse and human liver microsomes, various CYP inhibitors have been shown to block the N-hydroxylation of this compound, a key step in its activation. nih.gov Inhibitors such as metyrapone, cimetidine, gestodene, and alpha-naphthoflavone (B191928) reduce the formation of N-hydroxythis compound, suggesting the involvement of multiple CYP subfamilies (1A, 2A, 3A, and 2B). nih.govnih.gov In vivo studies in mice confirmed that P450 inhibitors, including SKF 525A, cimetidine, and ketoconazole, significantly decreased the hepatotoxicity caused by this compound nitroxide. nih.gov Additionally, inhibiting esterases with diazinon (B1670403) was found to increase the liver damage induced by this compound nitroxide. nih.gov

Modulator TypeExample Agent(s)Effect on this compound Metabolism/Toxicity
CYP450 InducerPhenobarbitalEnhances production of this compound nitroxide; shifts location of liver necrosis. nih.govnih.gov
CYP450 InhibitorsMetyrapone, CimetidineDepresses formation of this compound nitroxide; diminishes hepatotoxicity. nih.govnih.govnih.gov
SKF 525A, KetoconazoleSignificantly diminishes this compound nitroxide hepatotoxicity. nih.gov
Alpha-naphthoflavone, GestodeneInhibits this compound N-hydroxylation. nih.gov
Esterase InhibitorDiazinonIncreases this compound nitroxide-induced liver damage. nih.gov

The co-ingestion of cocaine and ethanol (B145695) results in complex metabolic interactions that significantly enhance toxicity. nih.govnih.gov In the presence of ethanol, a portion of cocaine is metabolized to cocaethylene. nih.gov Similarly, this compound can undergo a transesterification reaction with ethanol to form norcocaethylene. nih.gov

This metabolic diversion is of high toxicological significance because norcocaethylene is the most acutely toxic metabolite in this pathway, surpassing even this compound and cocaethylene in lethality. nih.govnih.gov The formation of norcocaethylene represents a critical mechanism by which the concurrent use of cocaine and alcohol can lead to a greater risk of severe toxicity than the use of cocaine alone. nih.govnih.gov

Strain and Species Differences in Toxicity Susceptibility

The susceptibility to the toxic effects of cocaine and its metabolites, including this compound, is not uniform across different biological systems. Preclinical research has revealed significant variability in toxicity that is dependent on both the species and the specific strain of animal being studied. These differences are often rooted in variations in metabolic pathways, which alter the formation and clearance of toxic metabolites.

Rodent models have been instrumental in demonstrating these toxicological disparities. It is known that mice are generally more susceptible to cocaine-induced hepatotoxicity (CIH) than rats. nih.gov This species-dependent sensitivity is largely attributed to differences in cocaine metabolism. nih.gov The bioactivation of cocaine to more hepatotoxic metabolites, such as this compound and its subsequent products like N-hydroxythis compound and this compound nitroxide, is a critical factor underlying these observed differences in liver injury. nih.gov

Further illustrating these differences, research has delved into the varying toxicokinetic profiles of this compound among different inbred mouse strains. A comparative study of DBA/2Ibg mice, which are relatively sensitive to cocaine-induced liver damage, and C57BL/6Ibg mice, which are more resistant, highlights these differences. nih.gov Although the pharmacokinetics of the parent compound, cocaine, did not differ significantly between the strains, the metabolism and clearance of its N-demethylated product, this compound, showed marked variations. nih.gov

In the more sensitive DBA/2Ibg strain, the half-life of both this compound and its subsequent metabolite, N-hydroxythis compound, was significantly longer. nih.gov Consequently, the systemic exposure to these hepatotoxic compounds, as measured by the area under the curve (AUC), was substantially greater in the DBA/2Ibg mice. nih.gov Specifically, the AUC for hepatic this compound was approximately five times greater in DBA/2Ibg mice compared to the C57BL/6Ibg strain. nih.gov This increased exposure to this compound and its downstream metabolite in the DBA strain is consistent with the observed higher susceptibility to cocaine-related liver toxicity in this particular strain. nih.gov

The following table summarizes the pharmacokinetic findings in these two mouse strains.

ParameterMouse StrainThis compoundN-hydroxythis compound
Half-life DBA/2IbgSignificantly LongerSignificantly Longer
C57BL/6IbgShorterShorter
Area Under the Curve (AUC) DBA/2Ibg~5-fold Greater~3-fold Greater
C57BL/6IbgLowerLower

Data sourced from pharmacokinetic analysis in mice. nih.gov

Acute toxicity studies in Swiss Webster male mice have established a median lethal dose (LD50) for this compound of approximately 49.7 mg/kg, identifying it as a highly toxic metabolite of cocaine. nih.govnih.gov This value provides a toxicological benchmark for this specific outbred strain.

Analytical Methodologies for Norcocaine Quantification in Research

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical preliminary step to remove interfering substances from biological matrices and concentrate the analyte of interest, norcocaine. The choice of extraction technique depends on the nature of the sample (e.g., plasma, urine, hair) and the subsequent analytical method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized technique for the cleanup and concentration of this compound from biological samples. researchgate.net This method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. For this compound and other cocaine metabolites, mixed-mode SPE columns, which possess both reversed-phase and ion-exchange properties, are often employed to achieve high purity and recovery. researchgate.net

The general procedure involves conditioning the SPE cartridge, loading the pre-treated sample, washing away impurities with a specific solvent, and finally eluting the retained this compound with an appropriate elution solvent. nih.gov This technique is favored for its efficiency, reproducibility, and ability to handle multiple samples simultaneously. oup.com Research has demonstrated the successful application of SPE for extracting this compound from diverse matrices, including hair, urine, and cultured cells. researchgate.netnih.govnih.gov

Table 1: Examples of Solid-Phase Extraction Methods for this compound
MatrixSPE Sorbent TypeKey FindingsReference
Human HairMixed-ModeValidated for quantitative analysis with a limit of quantitation (LOQ) of 50 pg/mg. researchgate.net
Human Primary Cultured Renal CellsNot SpecifiedUsed as a sample preparation step prior to GC/IT-MS analysis. nih.gov
UrineNot SpecifiedEffectively used for extraction before LC-MS-MS analysis, yielding good correlation with GC-MS results. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. ijisrt.com For this compound, which is a basic compound, the pH of the aqueous sample is adjusted to a basic level (e.g., pH 9.0) to neutralize the molecule, thereby increasing its solubility in an organic solvent like diethyl ether or a chloroform/isopropanol mixture. nih.govnih.gov

The procedure involves mixing the biological sample with the organic solvent, allowing the two layers to separate, and then collecting the organic layer containing the analyte. nih.gov A subsequent "back-extraction" step may be performed, where the analyte is transferred from the organic solvent back into a fresh acidic aqueous solution to further purify the sample. nih.gov While effective, LLE can be more labor-intensive and prone to emulsion formation compared to SPE. oup.comwaters.com

Table 2: Examples of Liquid-Liquid Extraction Methods for this compound
MatrixExtraction SolventpH ConditionsKey FindingsReference
Plasma & Cell CulturesDiethyl EtherBuffered to pH 9.0Achieved a theoretical extraction yield of 100%. nih.gov
HairChloroform/Isopropanol (9/1)pH 8.0Method used for benzoylecgonine (B1201016), a related metabolite, indicating applicability for similar compounds. nih.gov

Derivatization Methods (e.g., Trimethylsilylation)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography. nih.gov this compound contains a secondary amine group, which can make it less volatile and prone to thermal degradation in the hot GC injection port.

Trimethylsilylation is a common derivatization technique where the active hydrogen on the amine group is replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the dried sample extract with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS-norcocaine derivative is more volatile, less polar, and more thermally stable, leading to better chromatographic peak shape and improved sensitivity during GC-MS analysis. nih.gov

Chromatographic Separation Techniques

Following extraction and preparation, chromatographic methods are employed to separate this compound from other metabolites and endogenous compounds before its quantification.

Gas Chromatography (GC)

Gas chromatography, frequently coupled with a mass spectrometer (GC-MS), is a powerful and widely used technique for the quantification of this compound. nih.govnih.govnih.gov In GC, the derivatized sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of compounds between the carrier gas (mobile phase) and a stationary phase coated on the column wall.

GC-MS provides a high degree of specificity and is considered a reference method for the analysis of many drugs. nih.gov The mass spectrometer fragments the eluting compounds and detects the resulting ions, providing a unique chemical fingerprint for definitive identification and quantification.

Table 3: Research Findings using Gas Chromatography for this compound Quantification
MatrixDerivatization AgentDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Human Primary Cultured Renal CellsMSTFAIon Trap-Mass Spectrometry (IT-MS)20.89 ± 1.81 ng/mL69.62 ± 6.05 ng/mL nih.gov
HairPFPA/PFPOH*Mass Spectrometry (MS)0.01 ng/mg0.02 ng/mg nih.gov

*Note: Derivatization with Pentafluoropropionic anhydride (B1165640) (PFPA) and Pentafluoropropanol (PFPOH) was specified for the related metabolite benzoylecgonine in this study. nih.gov

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), has become an essential alternative to GC-MS for this compound analysis. researchgate.netnih.govoup.com This technique separates compounds in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase.

A significant advantage of LC is its ability to analyze many polar, non-volatile compounds like this compound without the need for derivatization. nih.gov Reversed-phase columns, such as C8 or C18, are commonly used, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov LC-MS/MS offers excellent sensitivity and specificity, allowing for the detection of very low concentrations of this compound in various biological specimens. researchgate.net

Table 4: Research Findings using Liquid Chromatography for this compound Quantification
MatrixLC Column TypeDetection MethodLinearity RangeLimit of Quantitation (LOQ)Reference
Plasma & Cell CulturesSpherisorb RP-18HPLC-UVNot Specified20 ng/mL nih.gov
Human HairNot SpecifiedTandem Mass Spectrometry (MS/MS)Not Specified50 pg/mg researchgate.net
UrineXDB-C8Tandem Mass Spectrometry (MS/MS)1.0 - 100 ng/mL<1.0 ng/mL nih.gov
Rat Plasma & UrineSpheric C8 and CyanopropylHPLC-UV25 - 2000 ng/mL25 ng/mL oup.com

Detection and Quantification Approaches

The accurate detection and quantification of this compound in research settings are paramount for understanding cocaine metabolism and its physiological effects. Various analytical techniques have been developed and refined to measure this metabolite in diverse and complex biological samples. The choice of method often depends on the required sensitivity, selectivity, the nature of the biological matrix, and the specific research question being addressed.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as the gold standard for the quantification of this compound. nih.govacs.org These methods offer high sensitivity and specificity, allowing for the unambiguous identification and measurement of this compound, even at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for analyzing this compound. nih.govnih.gov In many GC-MS procedures, a derivatization step is employed to improve the chromatographic properties and thermal stability of this compound and other cocaine metabolites. nih.govnih.gov For instance, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can enhance volatility and ionization efficiency. nih.govresearchgate.net Tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions, enabling lower detection limits. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent due to its high throughput, sensitivity, and ability to analyze samples with minimal preparation, often eliminating the need for derivatization. acs.orglcms.czresearchgate.net This technique separates this compound from other metabolites on a chromatographic column before detection by the mass spectrometer. acs.orgnih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS for this purpose. lcms.czspringernature.com The use of deuterated internal standards, such as this compound-d3, is standard practice in both GC-MS and LC-MS/MS assays to ensure accurate quantification by correcting for matrix effects and variations during sample preparation. nih.govnih.gov

Table 1: Performance Characteristics of Various MS-Based Methods for this compound Quantification
TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS/MSHair0.01 ng/mg0.05 ng/mg nih.gov
LC-MS/MSHair25 pg/mg50 pg/mg researchgate.net
GC-MSUrine-2 ng/mL nih.gov
GC-MSNails3.5 ng/mg- nih.gov
LC-MS/MSDried Blood Spots-1.0-5.0 ng/mL nih.gov

Spectrophotometric Detection (e.g., UV-Vis)

While less common than mass spectrometry for definitive quantification, spectrophotometric methods, such as ultraviolet-visible (UV-Vis) spectroscopy, can be utilized in certain research applications, typically as a detection method coupled with High-Performance Liquid Chromatography (HPLC). nih.govalbany.edu An HPLC-UV system separates this compound from other compounds in a sample, and a UV detector measures the absorbance of the eluate at a specific wavelength. nih.gov For cocaine and its metabolites, detection is often performed at wavelengths around 235 nm. nih.gov

The primary limitation of spectrophotometric detection is its lower specificity and sensitivity compared to mass spectrometry. researchgate.net Co-eluting substances from a complex biological matrix can interfere with the signal, potentially leading to inaccurate quantification. iwu.edu Therefore, extensive sample cleanup and meticulous method development are required to ensure reliable results. iwu.edu Research has also explored UV resonance Raman spectroscopy as a non-destructive method for detecting cocaine in oral fluid, which could potentially be applied to its metabolites. albany.edu

Application in Biological Matrices for Research

The quantification of this compound in various biological matrices is crucial for preclinical and toxicological research. These studies help to elucidate the metabolic pathways, distribution, and potential biological roles of this compound.

Quantification in Animal Tissues and Fluids (e.g., Plasma, Liver, Brain, Spleen, Thymus)

In animal research, this compound concentrations are measured in various tissues and fluids to understand its pharmacokinetics and distribution. Studies in rodents have examined this compound levels in plasma, brain, and liver to investigate the oxidative metabolism of cocaine. nih.govnih.gov For example, research has shown that after systemic cocaine administration in mice, this compound found in the brain is primarily derived from the plasma rather than being formed centrally. nih.gov

Analytical methods, such as HPLC with UV detection and LC-MS/MS, have been developed to quantify this compound in rat plasma. nih.govnih.gov These assays are essential for toxicological studies and for assessing metabolic pathways in different species. The stability of this compound in plasma is a critical factor, as esterase activity can lead to its degradation; this enzymatic activity varies between species, with human plasma showing more rapid degradation than that of dogs or rats. nih.gov The development of sensitive assays has also enabled the study of the metabolic conversion of cocaine to this compound in primary rat hepatocyte cultures. nih.gov

Table 2: Research Findings on this compound in Animal Tissues
MatrixAnimal ModelKey Research FindingAnalytical MethodReference
Plasma, Brain, LiverMouseThis compound in the brain after systemic cocaine administration is primarily derived from plasma.Not Specified nih.gov
PlasmaRatDeveloped an HPLC-UV method with a detection limit of 35-90 ng/ml for this compound and other metabolites.HPLC-UV nih.gov
PlasmaHuman, Dog, RatThis compound half-life in human plasma at 37°C was 43.2 minutes; degradation was less rapid in dog and rat plasma.HPLC nih.gov
PlasmaHumanFollowing controlled subcutaneous cocaine administration, minor metabolites like this compound were detected for up to 32 hours with peak concentrations ≤18 ng/mL.GC-MS oup.com

Detection in Research Specimens (e.g., Hair, Urine) as a Biomarker for Exposure Studies

This compound serves as an important biomarker in research specimens like hair and urine to confirm cocaine exposure. nih.govnih.gov Its presence helps to differentiate between active consumption and external contamination, a common challenge in forensic and toxicological analysis. gtfch.org

In hair analysis, the detection of this compound, alongside other metabolites like benzoylecgonine, is considered strong evidence of systemic exposure. nih.govchemistryviews.org While cocaine can be deposited on hair from the environment, metabolites like this compound are incorporated into the hair shaft primarily from the bloodstream following metabolism in the body. gtfch.org Research studies have analyzed this compound concentrations in the hair of light, moderate, and heavy cocaine users. nih.govresearchgate.netnih.gov One study found that this compound was present in nearly 60% of hair samples from cocaine users, with its detection being strongly predictive of heavy use. researchgate.nettaylorandfrancis.com

Urine is another common matrix for detecting cocaine exposure biomarkers. nih.gov Gas chromatographic-mass spectrometric assays have been developed to determine levels of cocaine and this compound in human urine. nih.gov The detection of this compound in urine confirms that cocaine has been metabolized by the body, providing clear evidence of ingestion. attolife.co.uk More recent untargeted metabolomics studies using LC-HRMS have further explored the urinary metabolite profile associated with cocaine exposure, identifying this compound and other compounds as significant features. mdpi.comresearchgate.net

Table 3: this compound Concentrations in Hair Samples from Research Studies
User GroupThis compound Concentration Range (ng/mg)PrevalenceKey FindingReference
Light, Moderate, Heavy Users0.22 - 3.14Present in 58.9% of samplesStrongly predictive of heavy cocaine use (100% sensitivity for cocaine concentrations >9.58 ng/mg). nih.govresearchgate.nettaylorandfrancis.com
Cocaine UsersAverage relative percentage of 2.5% (normalized to cocaine concentration)Detected in 29 of 30 samplesThis compound is a consistently detected minor metabolite in the hair of users. nih.gov

Method Validation and Quality Control in Research Assays

To ensure the reliability and accuracy of quantitative data, analytical methods for this compound must undergo rigorous validation. scielo.br Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. Key parameters evaluated include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. jocpr.com

Selectivity/Specificity: This ensures that the method can differentiate and quantify this compound without interference from other components in the sample, such as other metabolites or matrix constituents. ubi.pt

Linearity: The linearity of an assay is established by analyzing samples with known concentrations of this compound to demonstrate a proportional relationship between concentration and the instrument's response. Calibration curves typically require a coefficient of determination (R²) of >0.99. scielo.br

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. nih.govresearchgate.net

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples spiked with a known concentration of this compound and calculating the percent recovery. scielo.brjocpr.com

Quality control in research assays involves the routine analysis of QC samples at low, medium, and high concentrations alongside unknown samples to monitor the performance of the assay and ensure the validity of the results.

Table 4: Validation Parameters for this compound Quantification in Research Assays
MatrixParameterReported ValueReference
Hair (LC-MS/MS)Intra-day Precision (CV%)0.4% (at 100 pg/mg) researchgate.net
Inter-day Precision (CV%)12.6%
Dried Blood Spots (LC-MS/MS)Imprecision (CV%)≤13.4% nih.gov
Accuracy≤ ± 14.9%
Urine (GC-MS)Precision~5% (at 2 ng/mL) nih.gov
Nails (GC-MS)Intra-assay Precision (CV%)&lt;11% nih.gov
Nails (GC-MS)Inter-assay Precision (CV%)&lt;4%

Limits of Quantitation and Detection

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from analytical noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. forensicrti.org For this compound, these limits vary depending on the analytical technique employed and the complexity of the biological matrix being analyzed.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for this compound quantification. A GC-MS method developed for analyzing this compound in hair samples reported an LOD of 0.01 ng/mg and an LOQ of 0.02 ng/mg. nih.gov In another study using gas chromatography/ion trap-mass spectrometry (GC/IT-MS) to analyze this compound in primary cultured human renal cells, the LOD was found to be 20.89 ng/mL and the LOQ was 69.62 ng/mL. nih.govresearchgate.net For analysis in human breast milk using liquid phase microextraction coupled with GC-MS, the LOD and LOQ for this compound were established at 6 ng/mL and 12 ng/mL, respectively. researchgate.net An older gas chromatographic mass spectrometric assay for this compound in human urine reported the ability to measure concentrations as low as 2 ng/mL. nih.gov

These variations highlight the influence of the sample matrix (e.g., hair, cells, breast milk) and specific instrumentation on the achievable sensitivity for this compound detection.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound in Various Studies
Analytical MethodMatrixLODLOQSource
GC-MSHair0.01 ng/mg0.02 ng/mg nih.gov
GC/IT-MSHuman Primary Cultured Renal Cells20.89 ng/mL69.62 ng/mL nih.gov
LPME-GC-MSHuman Breast Milk6 ng/mL12 ng/mL researchgate.net
GC-MSHuman Urine-2 ng/mL (measurable concentration) nih.gov

Precision and Accuracy Assessments

Precision refers to the closeness of repeated measurements to each other, often expressed as the relative standard deviation (%RSD), while accuracy indicates the closeness of a measured value to the true value, often expressed as percent bias or relative error (%RE). scientificliterature.org Both are critical for validating the reliability of a quantitative method.

For the GC-MS analysis of this compound in hair, intra- and inter-day precision were reported with coefficients of variation below 15% and 20.5%, respectively, demonstrating good reproducibility. nih.gov In the study of this compound in human breast milk, the method showed high precision, with within-run and between-run %RSD values at or below 15%. researchgate.net The accuracy in the same study was also robust, with bias ranging from 3% to 18%. researchgate.net A GC/IT-MS method demonstrated intra-day precision varying between 3.6% and 13.5% and accuracy values between 92.7% and 111.9%. nih.gov Similarly, a GC-MS assay for this compound in urine reported precision of approximately 5% at a concentration of 2 ng/mL. nih.gov

These findings confirm that validated chromatographic methods can provide the high degree of precision and accuracy required for the reliable quantification of this compound in complex biological samples for research purposes.

Table 2: Precision and Accuracy Data for this compound Quantification
Analytical MethodMatrixPrecision (%RSD or %CV)Accuracy (% Bias or % Recovery)Source
GC-MSHairIntra-day: &lt;15%; Inter-day: &lt;20.5%- nih.gov
LPME-GC-MSHuman Breast MilkWithin-run & Between-run: ≤15%3% to 18% bias researchgate.net
GC/IT-MSHuman Primary Cultured Renal CellsIntra-day: 3.6% - 13.5%92.7% - 111.9% nih.gov
GC-MSHuman Urine~5%- nih.gov

Structure Activity Relationships and Molecular Interactions

Impact of Structural Modifications on Biological Activity

The biological activity of norcocaine is significantly influenced by specific features of its chemical structure. Modifications to the core tropane (B1204802) ring system and substituents attached to it can alter its binding affinity and pharmacological effects.

Role of the N-Methyl Group in Receptor Binding and Potency

A key structural difference between this compound and cocaine is the absence of a methyl group attached to the nitrogen atom in the tropane ring of this compound ontosight.aiattolife.co.uk. This N-demethylation impacts the compound's interaction with biological targets. Research indicates that the removal of the N-methyl group has a relatively minor effect on the binding potency at the dopamine (B1211576) transporter (DAT) site when compared to cocaine. However, this structural alteration leads to increased binding potency at both the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) sites nih.govnih.gov. This differential impact on transporter binding affinities contributes to the distinct pharmacological profile of this compound compared to cocaine.

Tropane Ring System Alterations and Their Pharmacological Implications

The tropane ring system forms the fundamental bicyclic core of this compound ontosight.aiontosight.ai. This rigid structure, specifically the (1R,2R,3S,5S) enantiomer, represents the biologically active form of this compound . The stereochemical configurations at carbons 1 and 5 contribute to the rigidity of this bicyclic structure . The positions and orientations of the substituents at the C2 and C3 carbons of the tropane ring are also critical determinants of pharmacological activity . Alterations to the tropane ring system itself, or modifications to the substituents at positions like C2 and C3, can significantly influence the binding potency of cocaine analogs at neurotransmitter transporters nih.gov. For instance, changes at the C2 substituent can lead to varied effects on binding potency across DAT, NET, and SERT nih.gov. Similarly, modifications at the C3 substituent, such as the introduction of a hydroxyl group, can result in substantial changes in affinity, particularly at NET and SERT nih.gov.

Molecular Docking and Computational Chemistry Studies

Molecular docking and computational chemistry techniques have been employed to investigate the interactions of this compound with its biological targets at a molecular level. These studies provide insights into the binding modes and affinities of this compound.

This compound Binding to Cytochrome P450 Enzymes

This compound is a metabolite of cocaine primarily formed through N-demethylation catalyzed by cytochrome P450 (CYP) enzymes, notably CYP3A4 in humans mdpi.commdpi.com. Molecular docking studies have illuminated the binding of this compound to the active site of CYP450 enzymes. These studies reveal that this compound interacts with the enzyme through hydrogen bonding, particularly between its ester carbonyl group and residues like Ser-287, and via hydrophobic interactions with residues such as Trp-231 and Phe-227 . This binding facilitates the oxidative metabolism of this compound, including its N-hydroxylation by CYP450, which can lead to the formation of reactive species like the this compound nitroxide radical .

Preclinical Research Models and Methodologies

In Vitro Systems for Mechanistic Studies

In vitro models provide controlled environments to investigate specific biochemical and cellular processes related to norcocaine, such as metabolism and receptor interactions.

Isolated Microsomal Fractions (e.g., Hepatic, Renal, Pulmonary, Cerebral)

Isolated microsomal fractions from various organs are widely used to study the enzymatic metabolism of this compound. Microsomes, particularly from the liver, are rich in cytochrome P450 (CYP) enzymes and other metabolic enzymes involved in Phase I and some Phase II biotransformations. creative-bioarray.comthermofisher.com Studies have incubated this compound with microsomes derived from rat liver, kidney, lung, and brain to identify metabolic pathways and products. nih.gov Significant differences in the types and quantities of metabolites produced have been observed depending on the organ source of the microsomes. nih.gov

Specifically, the mixed function oxidase system present in mouse liver microsomes has been shown to convert this compound to N-hydroxythis compound (NHNC). nih.gov This metabolic conversion highlights the role of hepatic CYP enzymes in this compound biotransformation. Research comparing cocaine metabolism across species using liver microsomes from humans, mice, and rats has also provided insights into this compound formation as a metabolite of cocaine. researchgate.net The formation of this compound from cocaine is known to be mediated by liver microsomal reactions involving CYP2B1 enzymes in rats and CYP3A enzymes in mice and humans. if-pan.krakow.pl

Primary Cell Cultures (e.g., Hepatocytes, Neurons, Renal Tubular Epithelial Cells)

Primary cell cultures offer a more complex in vitro system compared to isolated enzymes, allowing for the investigation of cellular responses and metabolism in a more physiological context. Primary cultured human proximal tubular epithelial cells (HPTECs) have been utilized to study the potential toxicity of cocaine and its metabolites, including this compound. nih.govmdpi.comresearchgate.net These studies revealed that this compound exhibited higher intrinsic nephrotoxicity compared to the parent compound, cocaine, in HPTECs. nih.gov Furthermore, the metabolism of cocaine to ecgonine (B8798807) methyl ester (EME) and this compound was observed in these renal tubular epithelial cells. nih.govresearchgate.net

Neuronal cell cultures, such as primary mesencephalic and striatal cultures from rat embryonic brain and primary neuronal cultures, have been employed to investigate the cellular effects of cocaine, which can be relevant to understanding the impact of its active metabolite, this compound. researchgate.net Studies in rat cortical neurons and mouse cortical neurons have also explored the effects of cocaine exposure. mdpi.com

Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of this compound for various biological targets, particularly neurotransmitter transporters and receptors. This compound derivatives have been evaluated in ligand binding assays as part of research projects. researchcommons.org Research on (-)-N-Norcocaine involves in vitro experiments to determine its binding affinity to various receptors. ontosight.ai Studies have indicated that this compound possesses cocaine-like properties in receptor binding studies. jcami.eu Compared to cocaine, this compound has been noted to have an altered receptor binding profile. jscimedcentral.com Competitive receptor binding assays, which typically involve using cell membranes or isolated receptors and radiolabeled ligands, are standard methodologies for such investigations. olemiss.edu

Neurotransmitter Uptake Blockade Assays

Neurotransmitter uptake blockade assays are used to assess the ability of this compound to inhibit the reuptake of neurotransmitters, a key mechanism associated with the effects of cocaine. This compound derivatives have been evaluated in neurotransmitter uptake blockade assays, specifically focusing on the inhibition of dopamine (B1211576) uptake. researchcommons.org Research has shown that this compound is comparably active to cocaine in inhibiting norepinephrine (B1679862) (NE) uptake by hypothalamic synaptosomes. jscimedcentral.com Interestingly, while showing activity in NE uptake, studies have not indicated that this compound causes changes in dopamine levels. jscimedcentral.com Methodologies for these assays often involve using synaptosomes or cells expressing neurotransmitter transporters and measuring the uptake of radiolabeled neurotransmitters in the presence of the test compound. researchgate.netpnas.org

In Vivo Animal Models

In vivo studies, particularly in rodent models, are essential for investigating the systemic effects, metabolism, pharmacokinetics, and behavioral impact of this compound within a living organism.

Rodent Models (e.g., Mice, Rats) for Metabolism and Toxicity Studies

Studies in rats using microsomes from different organs, including liver, kidney, lung, and brain, have provided data on the metabolic fate of this compound in a rodent system. nih.gov Research comparing cocaine metabolism in mice and rats has highlighted species-dependent differences, with this compound being a significant metabolite studied using techniques like LC-MS-based metabolomic analysis of urine samples. researchgate.netnih.gov

In vivo studies in rats have been conducted to characterize the clearance of this compound. nih.gov These experiments involve administering this compound to rats and collecting blood samples at various time points to measure its concentration and determine pharmacokinetic parameters. nih.gov For instance, in one study, rats were injected intravenously with this compound, and blood samples were taken over a period of 180 minutes to assess its metabolic clearance. nih.gov

Rodent models are also employed to study the levels and distribution of this compound in different tissues and organs after cocaine administration. Studies in cocaine self-administering rats have measured this compound concentrations in various brain areas, peripheral organs, and plasma using techniques like LC/MS/MS. if-pan.krakow.pl These studies have shown varying concentrations of this compound in different brain regions of rats. if-pan.krakow.pl

The formation of N-hydroxythis compound in vivo after the administration of this compound or cocaine has been demonstrated in mice. nih.gov This finding from in vivo studies supports the metabolic pathways observed in in vitro microsomal studies.

Rodent models, particularly rats, are also utilized in behavioral studies related to cocaine, such as self-administration procedures, which can be relevant for understanding the contribution of active metabolites like this compound to the reinforcing effects of cocaine. biorxiv.orgneurosciencenews.com

Data on this compound concentrations in different brain areas of cocaine self-administering rats have been reported. For example, mean this compound concentrations in the striatum were found to be 2.73 µg/g, while in the nucleus accumbens, they were 1.56 µg/g. if-pan.krakow.pl

Table: Mean this compound Concentrations in Rat Brain Areas if-pan.krakow.pl

Brain AreaMean this compound Concentration (µg/g)
Striatum2.73
Nucleus Accumbens1.56
Frontal Cortex2.27
Hippocampus1.89
Cerebellum2.00

These in vivo studies in rodents provide valuable data on the metabolism, distribution, and potential effects of this compound in a complex biological system, complementing the findings from in vitro investigations.

Experimental Design Considerations in Preclinical Studies

Rigorous experimental design is crucial in preclinical studies to ensure the accuracy and reliability of findings regarding this compound. Several key considerations are employed to effectively track its metabolism and evaluate its interactions with enzymes.

Isotopic Labeling and Tracers for Metabolic Tracking

Isotopic labeling is a powerful technique used to track the metabolic fate of this compound within biological systems. By incorporating stable isotopes, such as carbon-13 (¹³C), or radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C), into the this compound molecule, researchers can trace its absorption, distribution, metabolism, and excretion (ADME). musechem.comresearchgate.net This allows for the identification and quantification of metabolites and provides detailed insights into the pathways involved in this compound's biotransformation. For example, incorporating ¹⁴C-labeled this compound can facilitate tracking metabolite distribution via autoradiography.

Use of Selective Enzyme Inhibitors and Inducers

Selective enzyme inhibitors and inducers are essential tools for identifying the specific enzymes involved in this compound's metabolism. This compound is a metabolite of cocaine, and its formation from cocaine is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans and mice, and CYP2B and CYP3A in rats. srce.hrnih.govlabce.com Studies have shown that this compound itself can be a substrate for further metabolism. nih.gov

Enzyme inhibitors can be used to block the activity of specific enzymes, thereby revealing the extent to which that enzyme contributes to this compound's metabolism. Conversely, enzyme inducers can increase the expression or activity of certain enzymes, helping to confirm their role in metabolic pathways. For instance, studies investigating cocaine metabolism, which is relevant to this compound, have utilized inhibitors to understand the contribution of CYP3A. drugbank.com Additionally, esterases are involved in the hydrolysis of cocaine to other metabolites like ecgonine methyl ester, and while this compound retains the ester linkage, its hydrolysis by esterases has also been examined. h1.conih.govresearchgate.net Organophosphate compounds like DFP (diisopropyl fluorophosphate) and paraoxon (B1678428) are known inhibitors of esterases, and could potentially be used to investigate the role of these enzymes in this compound metabolism or hydrolysis. wikipedia.orgwikipedia.orgceon.rsebi.ac.ukjst.go.jp

Methodological Approaches for Assessing Pharmacokinetics in Animal Models

Assessing the pharmacokinetics of this compound in animal models involves various methodological approaches to determine its absorption, distribution, metabolism, and excretion over time. These studies typically involve administering this compound to animals and collecting biological samples (e.g., blood, urine, tissue) at various time points. researchgate.net Analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are used to quantify this compound and its metabolites in these samples. nih.gov This data is then used to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. The half-life of this compound has been reported to be longer than that of cocaine in vitro.

Advanced Data Analysis and Reporting

Advanced data analysis techniques are essential for interpreting the complex datasets generated in preclinical this compound research. Multivariate data analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be employed to identify patterns and relationships within pharmacokinetic and metabolism data. sartorius.com Statistical software is used to analyze experimental data, and results are typically reported with appropriate statistical measures and graphical representations. nih.gov Rigorous documentation following guidelines such as ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, and Accurate) and preclinical checklists for animal studies is crucial for ensuring the quality and transparency of research for peer review and regulatory submissions.

Mixed-Effects Modeling for Pharmacokinetic Data

Mixed-effects modeling, also known as population pharmacokinetics, is a widely used approach in preclinical research to analyze pharmacokinetic data and account for variability between individual subjects (inter-subject variability) and within subjects over time (intra-subject variability). worktribe.comslideserve.com This method is particularly useful when dealing with sparse sampling schedules, which are common in animal studies to minimize the number of samples per animal. slideserve.com

In the context of this compound, mixed-effects models can be applied to characterize its disposition (absorption, distribution, metabolism, and excretion) in a population of animals. worktribe.com These models incorporate both fixed effects, which represent the average pharmacokinetic parameters for the population, and random effects, which describe the deviation of individual parameters from the population average. worktribe.comslideserve.com Software like NONMEM is commonly used for nonlinear mixed-effects modeling.

Studies investigating the pharmacokinetics of cocaine and its metabolites, including this compound, in animal models have utilized population pharmacokinetic modeling. nih.govnih.gov For instance, an empirical population PK model was developed to simultaneously characterize cocaine, this compound, and benzoylecgonine (B1201016) in plasma and brain tissues of different inbred mouse strains. nih.govnih.gov This approach allowed for the identification of inter-strain variability in brain concentrations of this compound, which may contribute to observed pharmacodynamic differences. nih.govnih.gov

Mixed-effects modeling can help to:

Account for intersubject variability in pharmacokinetic parameters like half-life and clearance. worktribe.com

Utilize data from studies with limited sampling per individual. slideserve.com

Provide a more accurate representation of drug disposition in a population compared to traditional methods that analyze data from each subject independently. slideserve.com

Bayesian Approaches for Parameter Estimation

Bayesian approaches are statistical methods that can be used for parameter estimation in pharmacokinetic modeling, including for compounds like this compound. clinicaltrials.gov Bayesian methods integrate prior information about the pharmacokinetic parameters from previous studies or existing knowledge with the data collected in the current study to obtain updated, more precise parameter estimates. doseme-rx.compkineticdrugdosing.com

In preclinical pharmacokinetic analysis of this compound, Bayesian approaches can be used to refine estimates of parameters such as clearance rates or volumes of distribution by incorporating prior data, for example, from different animal species or previous experiments. This can be particularly beneficial when data sets are small or sparse. pkineticdrugdosing.com

A Bayesian analysis can be used in pharmacokinetic studies to estimate a patient's ability to process and clear a drug from their system, adjusting population models with individual data. doseme-rx.compkineticdrugdosing.com While often discussed in a clinical context for individualized dosing, the underlying principles of integrating prior information with observed data are applicable to preclinical parameter estimation for compounds like this compound. clinicaltrials.govdoseme-rx.compkineticdrugdosing.com

Advantages of Bayesian approaches in pharmacokinetic parameter estimation include:

Improved parameter estimates, especially with limited data, by leveraging prior information. doseme-rx.compkineticdrugdosing.com

Quantification of uncertainty in parameter estimates through posterior probability distributions.

Ability to incorporate complex model structures and handle missing data.

Sensitivity Analysis for Robustness of Conclusions

In the context of this compound preclinical studies, performing sensitivity analysis on pharmacokinetic models can:

Identify critical parameters that require more precise estimation in future studies.

Assess the impact of potential variability in metabolic enzyme activity or other physiological factors on this compound exposure.

Increase confidence in the model's ability to predict this compound concentrations under different conditions.

By employing mixed-effects modeling, Bayesian approaches, and sensitivity analysis, preclinical researchers can gain a more comprehensive and robust understanding of this compound pharmacokinetics, accounting for variability and assessing the reliability of their findings.

Future Directions and Emerging Research Avenues

Comprehensive Pharmacological Profiling of Norcocaine Analogues

This compound itself is a pharmacologically active compound, exhibiting higher local anesthetic potential than cocaine and being more effective at inhibiting noradrenaline uptake by brain synaptosomes in some studies. nih.govwikipedia.org The exploration of this compound analogues represents a promising avenue for developing novel compounds with potentially altered pharmacological profiles. Research has involved the synthesis and evaluation of various cocaine derivatives, including N-alkyl and N-acyl this compound derivatives, to assess their activity, for example, on dopamine (B1211576) uptake inhibition. researchcommons.org However, not all synthesized analogues have demonstrated sufficient in vitro activity to warrant further in vivo testing. researchcommons.org Future research should focus on a more comprehensive pharmacological profiling of existing and newly synthesized this compound analogues. This includes evaluating their affinity and efficacy at various neurotransmitter transporters (dopamine, norepinephrine (B1679862), serotonin), ion channels (particularly voltage-gated sodium channels given this compound's local anesthetic properties), and other potential targets. Structure-activity relationship (SAR) studies, including those on piperidine-based analogues of cocaine, have shown that modifications can lead to altered activity at different transporters, highlighting the potential for designing analogues with selective pharmacological properties. acs.org Advanced screening methods and in vivo behavioral studies are needed to identify analogues with desirable therapeutic potential or those that may contribute to the understanding of this compound's specific effects.

Development of Novel Enzymatic Therapies for Cocaine/Norcocaine Detoxification

Enzyme therapy is recognized as a promising strategy for treating cocaine overdose and addiction by accelerating the metabolism of cocaine and its active metabolites like this compound into inactive products. researchgate.netnih.govamegroups.orgacs.orgrevistasaludmental.gob.mx Human butyrylcholinesterase (BChE) and bacterial cocaine esterase (CocE) and their engineered mutants have shown significant potential in this regard. amegroups.orgacs.orgrevistasaludmental.gob.mxnih.govnih.govresearchgate.net

Research has focused on developing enzymes with enhanced catalytic efficiency and extended biological half-life. For instance, the engineered cocaine hydrolase CocH5-Fc(M6) has demonstrated high catalytic activity against both cocaine and this compound in vitro and effectively accelerated their clearance in rats. researchgate.netnih.govresearchgate.net This enzyme was capable of quickly detoxifying both compounds following the administration of lethal doses of cocaine in rats. researchgate.netnih.gov

Studies have determined the kinetic parameters of engineered enzymes against this compound. For example, CocH5-Fc(M6) showed a kcat of 9,210 min−1, a KM of 20.9 μM, and a kcat/KM of 1.87 × 10^5 min−1 M−1 for this compound hydrolysis. researchgate.netnih.gov Similarly, the BChE mutant CocH3 exhibited a significantly improved catalytic efficiency for this compound (kcat = 2610 min−1, KM = 13 μM, and kcat/KM = 2.01 × 10^8 M−1 min−1) compared to wild-type BChE. nih.gov

While some enzymes like CocE and its T172R/G173Q mutant (RBP-8000) are highly efficient against cocaine and this compound, they are inactive against benzoylecgonine (B1201016), another significant metabolite. amegroups.orgacs.orgnih.govresearchgate.net This highlights the need for developing multi-substrate enzymes or combination therapies that can effectively clear all active and potentially toxic metabolites. Future research aims to design more efficient and stable enzyme variants, potentially through computational modeling and directed evolution, and to evaluate their efficacy and safety in preclinical and clinical settings for the treatment of cocaine use disorder and overdose. amegroups.orgacs.orgnih.gov

Here is a table summarizing kinetic parameters of some engineered enzymes against this compound:

Enzymekcat (min⁻¹)KM (μM)kcat/KM (min⁻¹ M⁻¹)Reference
CocH5-Fc(M6)9,21020.91.87 × 10⁵ researchgate.netnih.gov
CocH3 (BChE mutant)2,610132.01 × 10⁸ nih.gov

Advanced Computational Modeling of this compound's Biological Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, plays an increasingly important role in understanding the interactions of this compound with biological targets such as enzymes and receptors. researchgate.netacs.orgacs.org These techniques can provide insights into the binding affinity, kinetics, and structural basis of this compound's interactions.

Molecular modeling studies have been used to investigate this compound binding with human BChE and its mutants, revealing that this compound binds in a similar mode to cocaine, with differences in binding affinity primarily due to the absence of the methyl group on the nitrogen atom of cocaine. nih.gov This lack of hydrophobic interaction with the methyl group can lead to a decreased binding affinity and an increased KM value for this compound compared to cocaine for a given enzyme. nih.gov

Computational modeling has also been applied to study the interactions of this compound with DNA, suggesting that guanine (B1146940) in the minor groove of DNA has a high chemical affinity for cocaine metabolites, including this compound. researchgate.net

Future directions in computational modeling include more sophisticated simulations to predict this compound's behavior in complex biological environments, its permeability across biological membranes, and its potential interactions with a wider range of proteins and lipids. Integrating computational predictions with experimental data can accelerate the identification of novel therapeutic targets and the design of more effective detoxification strategies. Advanced modeling techniques can also help to elucidate the mechanisms underlying this compound's hepatotoxicity and neurotoxicity.

Role of this compound in the Context of Polysubstance Research (e.g., Ethanol (B145695) Co-consumption)

Polysubstance use, particularly the co-consumption of cocaine and ethanol, is highly prevalent and associated with increased toxicity and altered metabolic profiles. nih.govnih.govmums.ac.irnih.govresearchgate.netmdpi.comnih.gov When cocaine is consumed with ethanol, a significant amount is converted to cocaethylene (B1209957), a psychoactive metabolite that is considered more lethal than cocaine. mdpi.comnih.govnih.gov this compound also plays a role in the context of polysubstance use.

Research indicates that the co-consumption of cocaine and alcohol can lead to higher recovery of oxidative products like this compound and norcocaethylene (B1195793). jcami.eu Norcocaethylene has been identified as the most toxic cocaine metabolite, with this compound being the second most toxic in animal models. nih.gov Both norcocaethylene and this compound are considered significant contributors to the acute toxicity observed with concurrent cocaine and alcohol use. nih.gov

Future research needs to further explore the complex interplay between this compound formation, metabolism, and toxicity in the context of polysubstance use. This includes investigating how ethanol and other co-abused substances influence the enzymatic pathways responsible for this compound formation and clearance. Studies are needed to understand the synergistic or additive toxic effects of this compound in combination with other drugs and their metabolites. Given the high prevalence of polysubstance use among individuals with substance use disorders, research focusing on the role of this compound in these complex scenarios is crucial for developing more effective prevention and treatment strategies. nih.govnih.gov

Here is a table summarizing the relative toxicity of cocaine and some of its metabolites in male mice:

CompoundRelative Toxicity (Order)Reference
NorcocaethyleneMost toxic nih.gov
This compoundSecond most toxic nih.gov
CocaethyleneThird most toxic nih.gov
CocaineLeast toxic nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Norcocaine in biological matrices, and how are they optimized for specificity?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. Key validation steps include:

  • Selectivity : Testing for interference from metabolites (e.g., benzoylecgonine) using blank matrices .
  • Linearity : Calibration curves across physiologically relevant concentrations (e.g., 1–1000 ng/mL) .
  • Recovery : Comparing spiked samples to pure solvent extracts to assess matrix effects .
    • Experimental Design : Include internal standards (e.g., deuterated this compound) and replicate analyses to control for instrument variability .

Q. How should in vitro studies investigating this compound’s cytotoxicity be designed to ensure reproducibility?

  • Methodological Answer :

  • Cell Lines : Use standardized models (e.g., HepG2 for hepatic toxicity; SH-SY5Y for neurotoxicity) with passage numbers documented .
  • Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., cisplatin for apoptosis) .
  • Dose-Response : Test a logarithmic concentration range (e.g., 1 µM–10 mM) with triplicate wells .
  • Endpoint Assays : Combine MTT assays with caspase-3/7 activity measurements to distinguish necrotic vs. apoptotic effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxicity mechanisms be resolved?

  • Methodological Answer :

  • Replication : Independently validate findings using the same species/strain (e.g., Sprague-Dawley rats) and administration routes (e.g., intraperitoneal vs. intravenous) .
  • Mechanistic Probes : Use selective inhibitors (e.g., NMDA receptor antagonists) to isolate pathways in ex vivo brain slices .
  • Data Harmonization : Apply meta-analysis to aggregate results, adjusting for variables like dosing frequency and co-exposure to ethanol .

Q. What experimental models best elucidate this compound’s metabolic interplay with hepatic and neuronal enzymes?

  • Methodological Answer :

  • In Vitro Systems : Use microsomal fractions (human vs. rodent) to compare CYP3A4/5 and carboxylesterase activity .
  • In Vivo Models : Employ knockout mice (e.g., CYP3A4⁻/⁻) to quantify enzyme-specific contributions to clearance .
  • Isotopic Tracers : Incorporate ¹⁴C-labeled this compound to track metabolite distribution via autoradiography .

Q. How can advanced statistical methods address variability in this compound’s pharmacokinetic data across studies?

  • Methodological Answer :

  • Mixed-Effects Modeling : Account for intersubject variability in half-life calculations using nonlinear regression (e.g., NONMEM) .
  • Bayesian Approaches : Integrate prior data (e.g., human vs. rodent clearance rates) to refine parameter estimates .
  • Sensitivity Analysis : Test robustness of conclusions to outliers using bootstrapping .

Data Analysis & Reporting

Q. What frameworks ensure rigorous documentation of this compound research for peer review?

  • Methodological Answer :

  • ALCOA+ Principles : Maintain Attributable, Legible, Contemporaneous, Original, and Accurate records, including raw chromatograms and instrument logs .
  • Preclinical Checklists : Adhere to NIH guidelines for reporting animal studies, including randomization methods and blinding protocols .
  • Code Sharing : Provide scripts for data processing (e.g., R/Python) in public repositories to enable reproducibility .

Q. How should researchers design longitudinal studies to assess this compound’s chronic effects?

  • Methodological Answer :

  • Sampling Schedule : Collect blood/tissue at staggered intervals (e.g., 0, 7, 30, 90 days post-exposure) to capture adaptive responses .
  • Cohort Stratification : Divide subjects by age, sex, and genetic polymorphisms (e.g., COMT Val158Met) to identify risk modifiers .
  • Omics Integration : Pair behavioral data with transcriptomic/proteomic profiling to map mechanism-temporal relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.